molecular formula C12H8FN3 B3359178 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine CAS No. 842110-10-5

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine

Cat. No. B3359178
CAS RN: 842110-10-5
M. Wt: 213.21 g/mol
InChI Key: JWCKSBMHASOTOD-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine” is a chemical compound with the linear formula C12H8FN3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . This compound is recognized as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

The synthesis of this compound and similar imidazo[1,2-a]pyrazines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine” is represented by the linear formula C12H8FN3 . The compound has a molecular weight of 213.216 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine”, have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .


Physical And Chemical Properties Analysis

The compound is a solid . Its exact physical and chemical properties are not provided by Sigma-Aldrich .

Scientific Research Applications

1. Organic Synthesis and Drug Development

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine, a derivative of imidazo[1,2-a]pyrazine, serves as a versatile scaffold in organic synthesis and drug development. This compound plays a significant role in advancing synthetic methods, exhibiting multifarious biological activities. Research has focused on different substitution patterns and positions, contributing to future developments in this field (Goel, Luxami, & Paul, 2015).

2. Cancer Therapeutics

Studies on imidazo[1,2-a]pyrazine derivatives have shown promise in the field of cancer therapy. Novel inhibitors based on this compound have been designed and synthesized, showing cytotoxic effects against various cancer cell lines. These studies underline the potential of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine derivatives in developing effective anticancer agents (Myadaraboina, Alla, Saddanapu, Rao Bommena, & Addlagatta, 2010).

3. Fluorogenic Dyes

Research indicates that certain derivatives of imidazo[1,2-a]pyrazine can be synthesized for use as fluorogenic dyes. These derivatives exhibit significant bathochromic shifts in their absorption and emission maxima, suggesting their potential application in fluorescence-based techniques (Zaitseva et al., 2020).

4. Anticonvulsant Agents

Imidazo[1,2-a]pyrazine derivatives have been synthesized with potential applications as anticonvulsant agents. Studies indicate that these compounds, especially those with a 4-fluorophenyl substituent, show potent anticonvulsant activity without significant toxicity. This highlights the potential of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine in developing new treatments for convulsive disorders (Ulloora, Shabaraya, Aamir, & Adhikari, 2013).

5. Viral Infection Inhibitors

Compounds derived from imidazo[1,2-a]pyrazine have been explored as inhibitors of viral infections, including Flaviviridae viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). These studies open avenues for using 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine derivatives in antiviral therapeutics (Enguehard-Gueiffier et al., 2013).

6. Antiulcer Agents

Research into substituted imidazo[1,2-a]pyridines and related imidazo[1,2-a]pyrazines has identified compounds with potential as antiulcer agents. These compounds exhibit a combination of antisecretory and cytoprotective activities in animal models, which is indicative of their therapeutic potential in treating ulcers (Kaminski, Perkins, Frantz, Solomon, Elliott, Chiu, Long, 1987).

7. Anticancer Agents

Derivatives of imidazo[1,2-a]pyrazine have been explored for their anticancer properties. These derivatives have shown activity against cancer cell lines, with potential implications for their use as therapeutic agents in cancer treatment. This underscores the importance of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine in the realm of oncology (Temple, Rose, Comber, Rener, 1987).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

Imidazo[1,2-a]pyrazines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine”, are recognized as important scaffolds in organic synthesis and drug development . Future developments are likely to focus on further exploring the synthetic methods and reactivity of these compounds, as well as their potential applications in various branches of chemistry .

properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCKSBMHASOTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid (Preparation #C.1, 18.9 g, 66.1 mmol) and 1M of hydrogen chloride in water (500 mL) was heated to about 100° C. for about 2 h. The reaction mixture was cooled to ambient temperature and solid Na2CO3 (50.0 g) was added cautiously portion-wise to raise the pH to about 8-9. The resulting brown solid was collected washing with water (4×80 mL). The product in the filtrate was extracted with EtOAc (3×200 mL). In addition the solid was dissolved in EtOAc (1 L) and filtered from insoluble material. The combined organic extracts were washed with water (3×200 mL) and brine (150 mL), then dried over Na2SO4, filtered and concentrated under reduced pressure to yield a brown solid. The solid was stirred with Et2O (8×150 mL); the insoluble solid was filtered each time until no product remained in the insoluble material. The Et2O was evaporated to yield a brown solid, which was dissolved in EtOAc (25 mL) and purified by silica chromatography using the EtOAc as eluent to yield an orange/brown solid (5.12 g, 34.8%): LC/MS (Table 1, Method g) Rt=2.10 min; MS m/z: 214.1 (M+H)+.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
34.8%

Synthesis routes and methods II

Procedure details

A mixture of 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid methyl ester (Preparation #1, 6.30 g, 23.2 mmol) in DCM (66 mL) was treated with 1.0 M HCl in water (200 mL). The mixture was heated at about 105° C. open to the air for about 16 h. The solution was allowed to cool and was treated with saturated aqueous NaHCO3 and DCM. The mixture was sonicated to dissolve all solids and the layers were separated. The aqueous layer was washed with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to yield the title compound (4.60 g, 93%): LC/MS (Table 1, Method b) Rt=1.6 min; MS m/z: 214.3 (M+H)+.
Name
2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid methyl ester
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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